N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide
Description
This compound (CAS: 896364-81-1) is a complex organic molecule featuring a benzodioxole ring, a 4-(2-fluorophenyl)piperazine group, and an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent linked via an ethanediamide (oxalamide) backbone . Its molecular formula is C₂₆H₃₁FN₄O₅, with a molecular weight of 498.55 g/mol . The structural complexity arises from the integration of multiple pharmacophoric elements:
- Benzodioxole moiety: Known for enhancing metabolic stability and modulating interactions with aromatic receptors .
- 4-(2-Fluorophenyl)piperazine: A common motif in CNS-targeting drugs due to its affinity for serotonin and dopamine receptors .
- Oxolan-2-ylmethyl group: Improves solubility and may influence blood-brain barrier penetration .
Synthesis involves multi-step reactions, starting with the preparation of benzodioxole and piperazine intermediates, followed by coupling under optimized conditions (e.g., using carbodiimide-based reagents) . Industrial production employs advanced techniques like continuous-flow reactors and automated purification systems to enhance yield and scalability .
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O5/c27-20-5-1-2-6-21(20)30-9-11-31(12-10-30)22(18-7-8-23-24(14-18)36-17-35-23)16-29-26(33)25(32)28-15-19-4-3-13-34-19/h1-2,5-8,14,19,22H,3-4,9-13,15-17H2,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSSUOJYNXBUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, further diversifying its chemical properties.
Scientific Research Applications
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness is highlighted through comparisons with structurally related analogs (Table 1). Key differences in substituents and biological activities are analyzed below:
Table 1: Structural and Functional Comparison
Key Findings
Impact of Fluorophenyl vs. Methylpiperazine :
- The 2-fluorophenyl group in the target compound enhances π-π stacking with aromatic residues in receptor binding pockets compared to methylpiperazine analogs . This modification correlates with improved CNS activity in preclinical models .
- Methylpiperazine derivatives (e.g., 896343-23-0) exhibit weaker binding to serotonin receptors (Ki = 120 nM vs. 45 nM for the target compound) .
Role of the Oxolan-2-ylmethyl Group :
- The tetrahydrofuran-derived substituent increases water solubility (logP = 1.8 vs. 2.5 for benzyl analogs) and reduces hepatic clearance in vitro .
- In contrast, furan-containing analogs (e.g., 877634-28-1) show rapid oxidation in metabolic assays, limiting their therapeutic utility .
Biological Activity Trends: Anticancer Potential: The target compound inhibits cancer cell proliferation (IC₅₀ = 1.2 µM in HeLa cells), outperforming methylpiperazine analogs (IC₅₀ = 5.8 µM) . Neuroprotective Effects: Demonstrated in rodent models of Parkinson’s disease, likely via dopamine receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
